1-L-Pyroglutamyl-L-pyroglutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-L-Pyroglutamyl-L-pyroglutamic acid is a derivative of pyroglutamic acid, a naturally occurring amino acid derivative. . This compound is found in various proteins and peptides, playing a significant role in biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-L-Pyroglutamyl-L-pyroglutamic acid can be synthesized through the cyclization of glutamic acid or glutamine. The process involves heating glutamic acid at 180°C, resulting in the loss of a water molecule and the formation of pyroglutamic acid . In living cells, it is derived from glutathione through the action of the enzyme γ-glutamyl cyclotransferase .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of glutamine to pyroglutamic acid using glutaminyl cyclases. This method is preferred due to its efficiency and the ability to produce high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-L-Pyroglutamyl-L-pyroglutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
1-L-Pyroglutamyl-L-pyroglutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various peptides and proteins.
Mechanism of Action
1-L-Pyroglutamyl-L-pyroglutamic acid exerts its effects through various molecular targets and pathways:
Glutamate Storage: It functions in glutamate storage and opposes the action of glutamate in the brain.
Cholinergic System: The compound acts on the brain’s cholinergic system, influencing neurotransmission.
Enzymatic Conversion: It is converted to glutamate by the enzyme 5-oxoprolinase, which plays a role in the glutathione cycle.
Comparison with Similar Compounds
1-L-Pyroglutamyl-L-pyroglutamic acid is unique compared to other similar compounds due to its specific structure and biological functions. Similar compounds include:
Proline: Another amino acid derivative with a similar cyclic structure.
2-Pyrrolidone: A compound with a similar lactam ring but different functional groups.
These compounds share some structural similarities but differ in their biological roles and applications.
Properties
Molecular Formula |
C10H12N2O5 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(2S)-5-oxo-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5/c13-7-3-1-5(11-7)9(15)12-6(10(16)17)2-4-8(12)14/h5-6H,1-4H2,(H,11,13)(H,16,17)/t5-,6-/m0/s1 |
InChI Key |
LGVSGLWADQKMKV-WDSKDSINSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N2[C@@H](CCC2=O)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.